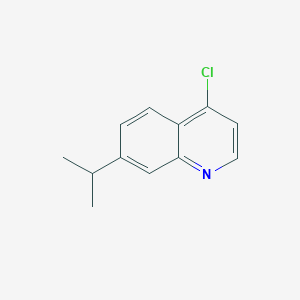
4-Chloro-7-isopropylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-isopropylquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4- or 7-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .
Scientific Research Applications
4-Chloro-7-isopropylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-7-isopropylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the synthesis of nucleic acids in bacteria, leading to cell death. In antimalarial applications, it interferes with the parasite’s ability to detoxify heme, resulting in the accumulation of toxic heme derivatives and parasite death .
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the isopropyl group, resulting in different chemical properties.
7-Chloroquinoline: Lacks the chlorine atom at the 4-position, affecting its reactivity.
4,7-Dichloroquinoline: Contains two chlorine atoms, making it more reactive in substitution reactions.
Uniqueness: 4-Chloro-7-isopropylquinoline is unique due to the presence of both a chlorine atom and an isopropyl group, which enhances its chemical stability and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
178984-47-9 |
|---|---|
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-chloro-7-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3 |
InChI Key |
APTQSNFXXHHZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


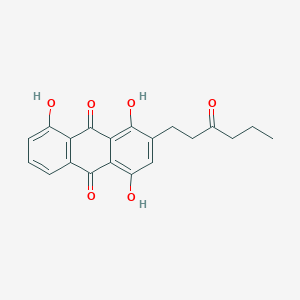
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

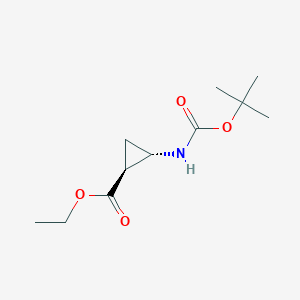
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
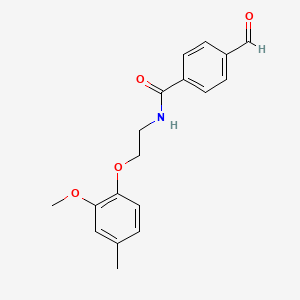
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
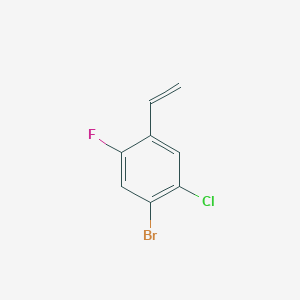
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
